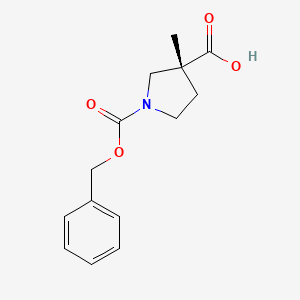

(R)-3-Methyl-pyrrolidine-1,3-dicarboxylic acid 1-benzyl ester

Description

Properties

IUPAC Name |

(3R)-3-methyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-14(12(16)17)7-8-15(10-14)13(18)19-9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,16,17)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVHTZUOXJDYNBQ-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material and Initial Functionalization

The synthesis commonly begins with the formation of the pyrrolidine core, often derived from amino acid precursors or cyclic amino compounds. A pivotal step involves benzylation, where benzyl groups are introduced to protect or modify the amino functionalities.

Benzylation of Pyrrolidine Derivatives

According to a patent (CN104817549), the benzylation process involves reacting pyrrolidine-3-carboxylate derivatives with benzyl chloroformate in dichloromethane at room temperature, facilitated by sodium carbonate as a base:

Reaction:

Pyrrolidine-3-carboxylate + Benzyl chloroformate → Benzyl-protected pyrrolidine-1,3-dicarboxylate

Conditions:

- Solvent: Dichloromethane

- Base: Sodium carbonate

- Temperature: 20°C

- Duration: Overnight

Yield:

- Approximately 68%

This step effectively introduces the benzyl ester group, crucial for subsequent transformations.

Hydrolysis to Carboxylic Acid

The ester can then be hydrolyzed to the corresponding acid using basic or acidic hydrolysis, often employing aqueous sodium hydroxide or acid under controlled conditions, yielding the free acid.

Synthesis via Nucleophilic Substitution and Ester Formation

Amide Formation and Esterification

Research indicates that the compound can be synthesized through nucleophilic substitution reactions involving benzylamine and methyl pyrrolidine-1,3-dicarboxylate, followed by esterification. For example, the process involves:

- Reacting benzylamine with methyl pyrrolidine-1,3-dicarboxylate in the presence of a base like triethylamine or sodium hydride, in solvents such as dichloromethane or DMF.

- The reaction proceeds via nucleophilic attack on the ester carbonyl, forming an amide intermediate.

- Subsequent esterification or transesterification steps introduce the benzyl ester group.

Catalytic Hydrogenation for Benzyl Group Removal

In some procedures, hydrogenation over palladium catalysts is used to remove benzyl protecting groups, as indicated in the synthesis of related derivatives. This step ensures the formation of the free acid or specific ester functionalities.

Key Research Findings and Data Tables

Notable Research and Patents

- Patent CN104817549 describes the benzylation of pyrrolidine derivatives with benzyl chloroformate, achieving yields up to 68%, emphasizing the importance of solvent choice and reaction conditions.

- Research by Masterson Group details the synthesis of chiral pyrrolidine derivatives, involving hydrolysis and hydrogenation steps, highlighting the importance of stereochemistry control.

- Industrial methods focus on large-scale synthesis using optimized catalytic processes, ensuring high purity and yield, as described in patent literature.

Summary of Key Considerations

- Choice of solvent (dichloromethane, DMF) significantly influences reaction efficiency.

- Reaction temperature is generally maintained at room temperature or slightly elevated to optimize yield.

- Protecting groups such as benzyl are introduced via benzyl chloroformate and later removed by catalytic hydrogenation.

- Hydrolysis steps are critical to convert esters to acids, often performed under basic conditions for higher efficiency.

Chemical Reactions Analysis

Types of Reactions

®-3-Methyl-pyrrolidine-1,3-dicarboxylic acid 1-benzyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

(R)-3-Methyl-Pyrrolidine-1,3-Dicarboxylic Acid 1-Benzyl Ester has been investigated for its potential role in drug development, particularly as a precursor or intermediate in the synthesis of bioactive compounds.

Case Study: Synthesis of Bioactive Compounds

A study published in the Journal of Medicinal Chemistry highlighted the use of this compound in synthesizing novel derivatives with enhanced biological activity against specific cancer cell lines. The research demonstrated that modifications to the benzyl ester group could lead to increased potency and selectivity in targeting cancer cells.

Organic Synthesis

This compound serves as an important chiral building block in asymmetric synthesis. Its ability to introduce chirality into synthetic pathways is valuable for producing enantiomerically pure compounds.

Example: Asymmetric Synthesis

In a recent publication, researchers utilized this compound to synthesize a range of chiral amines through reductive amination processes. The resulting products exhibited high enantioselectivity, demonstrating the effectiveness of this compound as a chiral auxiliary.

Chiral Catalysis

The compound has also been explored as a ligand in chiral catalysis, particularly in transition metal-catalyzed reactions. Its structural features allow it to stabilize metal centers while facilitating enantioselective transformations.

Case Study: Catalytic Applications

Research conducted on the use of this compound as a ligand in palladium-catalyzed cross-coupling reactions showed promising results. The ligand significantly improved reaction yields and selectivity towards desired products.

Potential for Further Research

Given its diverse applications, this compound presents opportunities for further exploration in various fields:

- Pharmaceutical Development : Continued investigations into its derivatives could lead to new therapeutic agents.

- Sustainable Chemistry : Its role in green chemistry practices could be evaluated for environmentally friendly synthesis methods.

- Material Science : Potential applications in developing new materials or polymers utilizing its unique chemical properties.

Mechanism of Action

The mechanism of action of ®-3-Methyl-pyrrolidine-1,3-dicarboxylic acid 1-benzyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Group Variations

The compound’s analogs differ in ring size, substituents, and protecting groups, influencing their physicochemical and biological properties. Key comparisons include:

Table 1: Structural Analogs and Key Properties

Key Research Findings

- Stereochemical Impact : The (R)-configuration at C3 is critical for NMDAR inhibition, as mirrored in piperidine analogs .

- Protecting Group Strategy : Benzyl esters are preferred for lab-scale synthesis due to facile deprotection, while tert-butyl esters are optimal for long-term storage .

- Biological Potency : Methyl substitution at C3 enhances receptor binding affinity compared to bulkier groups (e.g., trifluoromethyl in ) .

Biological Activity

(R)-3-Methyl-pyrrolidine-1,3-dicarboxylic acid 1-benzyl ester, with the CAS number 1412254-17-1, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies, providing a comprehensive overview of current research findings.

- Molecular Formula : C14H17NO4

- Molecular Weight : 263.29 g/mol

- Purity : Typically ≥ 97% .

- IUPAC Name : (R)-1-((benzyloxy)carbonyl)-3-methylpyrrolidine-3-carboxylic acid .

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. It has been shown to interact with enzymes involved in metabolic processes, potentially influencing lipid metabolism and energy production.

Antioxidant Properties

Research indicates that derivatives of pyrrolidine compounds exhibit significant antioxidant activities. For instance, studies have demonstrated that similar structures can scavenge free radicals and reduce oxidative stress in cellular models . This suggests that this compound may also possess these beneficial properties.

Anti-inflammatory Effects

In vitro studies have shown that compounds with similar structural motifs can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This anti-inflammatory action is crucial in conditions like arthritis and other inflammatory diseases .

Study 1: Antioxidant Activity

A study evaluated the antioxidant potential of various pyrrolidine derivatives, including this compound. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls, highlighting the compound's potential as an antioxidant agent .

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of pyrrolidine-based compounds. The study found that treatment with this compound led to a marked decrease in the secretion of inflammatory mediators in human immune cells. This supports its potential therapeutic application in managing chronic inflammation .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for (R)-3-Methyl-pyrrolidine-1,3-dicarboxylic acid 1-benzyl ester?

The compound is synthesized via coupling reactions using activating agents like bromotri(pyrrolidin-1-yl)phosphonium hexafluorophosphate (PyBroP) and triethylamine in dichloromethane. For example, (R)-configured intermediates are coupled with carboxylic acids under mild conditions (room temperature, 30 minutes), followed by purification via silica gel chromatography with hexane/ethyl acetate gradients .

Q. How is the purity and identity of the compound confirmed in laboratory settings?

Analytical methods include:

- LCMS : Monitoring molecular ion peaks (e.g., m/z 531 [M-H]⁻) and retention times (e.g., 0.88 minutes on a C18 column with acetonitrile/water gradients) .

- HPLC : Chiral columns (e.g., polysaccharide-based) to verify enantiomeric excess .

- NMR : Structural confirmation via characteristic shifts for benzyl ester protons (~5.1–5.3 ppm) and pyrrolidine methyl groups (~1.2–1.5 ppm) .

Q. What are common impurities observed during synthesis, and how are they addressed?

Impurities include unreacted starting materials (e.g., methyl esters) or diastereomers. These are removed via:

- Column chromatography : Optimized solvent systems (e.g., hexane/ethyl acetate 7:3) .

- Acid-base washes : Using 1 N HCl to partition hydrophilic byproducts into the aqueous layer .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during large-scale synthesis?

- Chiral auxiliaries : Use of (R)-configured starting materials (e.g., (R)-2-methylpyrrolidine derivatives) to enforce stereochemical control .

- Low-temperature reactions : Minimize epimerization by avoiding prolonged heating.

- In-line monitoring : Chiral HPLC during critical steps to detect enantiomeric drift .

Q. What computational tools are suitable for predicting reactivity or optimizing reaction conditions?

- DFT calculations : Modeling transition states to predict coupling efficiency between pyrrolidine and benzyl ester groups.

- Machine learning : Training datasets on similar pyrrolidine-dicarboxylate syntheses to optimize solvent/reagent combinations .

Q. How do structural modifications (e.g., tert-butyl vs. benzyl esters) impact reactivity or stability?

Q. What mechanisms explain contradictory yields in similar synthetic protocols?

Discrepancies arise from:

- Reagent purity : Impure PyBroP reduces coupling efficiency.

- Solvent drying : Traces of water in dichloromethane hydrolyze active intermediates.

- Workup timing : Extended acid exposure post-reaction may degrade labile esters .

Q. How can the compound be functionalized for downstream applications (e.g., bioconjugation)?

- Benzyl ester deprotection : Hydrogenolysis with Pd/C or Birch reduction to expose carboxylic acids for amide coupling .

- Methyl ester hydrolysis : Base-mediated saponification (e.g., LiOH/THF/water) to generate dicarboxylic acid derivatives .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.